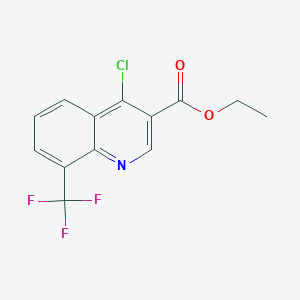

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Beschreibung

Structural Characterization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Molecular Architecture and Stereochemical Considerations

The molecular framework of this compound is based on a quinoline core structure, which constitutes a fused bicyclic aromatic system containing a nitrogen atom. The compound possesses a molecular formula of C₁₃H₉ClF₃NO₂ and exhibits a molecular weight of 303.66 grams per mole, as confirmed through computational analysis and experimental verification. The quinoline scaffold provides the fundamental structural backbone, with specific substitution patterns that significantly influence the compound's three-dimensional geometry and electronic distribution.

The substitution pattern reveals strategic placement of functional groups that create distinct electronic environments throughout the molecule. At the 4-position of the quinoline ring, a chlorine atom introduces electron-withdrawing characteristics through its inductive effect. This halogen substituent not only affects the electronic density distribution but also contributes to the molecule's lipophilicity and potential intermolecular interactions. The positioning of this chlorine atom relative to the nitrogen atom in the quinoline system creates a specific geometric arrangement that influences the overall molecular conformation.

The trifluoromethyl group located at the 8-position represents another critical structural element that substantially impacts the compound's properties. This highly electronegative substituent significantly enhances the molecule's lipophilicity while providing metabolic stability through the strong carbon-fluorine bonds. The trifluoromethyl group's electronic effects extend throughout the aromatic system, creating a unique electronic environment that distinguishes this compound from other quinoline derivatives. The spatial orientation of the three fluorine atoms creates a cone-shaped electron-withdrawing region that influences both intramolecular and intermolecular interactions.

The ethyl carboxylate functionality at the 3-position introduces additional complexity to the molecular architecture. This ester group not only contributes to the compound's solubility characteristics in organic solvents but also provides a potential site for further chemical modifications. The carbonyl group within the ester functionality participates in electronic conjugation with the quinoline system, creating an extended π-electron system that affects the overall electronic structure. The ethyl portion of the ester provides flexibility to the molecule while maintaining appropriate steric interactions with neighboring substituents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon environments. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts that correspond to the various hydrogen environments within the molecule. The aromatic protons of the quinoline system appear in the typical aromatic region, with specific coupling patterns that reflect the substitution pattern and electronic effects of the attached functional groups.

The ethyl ester functionality produces distinctive signals in the proton nuclear magnetic resonance spectrum, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group. The methyl protons of the ethyl group manifest as a triplet, confirming the expected coupling pattern for this functional group. These signals provide unambiguous identification of the ester functionality and enable determination of the compound's molecular structure through integration and coupling analysis.

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable information for this trifluoromethyl-containing compound. The trifluoromethyl group generates a characteristic singlet in the fluorine-19 spectrum, appearing at chemical shifts typical for aromatic trifluoromethyl substituents. In related quinoline derivatives, fluorine-19 chemical shifts for trifluoromethyl groups have been observed in the range of -60 to -70 parts per million, providing definitive confirmation of this structural feature.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with high precision. The aromatic carbons of the quinoline system appear in their characteristic ranges, with the carbon bearing the trifluoromethyl group showing distinctive splitting patterns due to carbon-fluorine coupling. The carbonyl carbon of the ester functionality appears significantly downfield, typically around 160-170 parts per million, while the ethyl carbons appear in their expected aliphatic regions. The quaternary carbon bearing the trifluoromethyl group exhibits characteristic splitting into a quartet due to coupling with the three equivalent fluorine atoms.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides distinctive vibrational fingerprints that enable identification of functional groups within this compound. The carbonyl stretch of the ester functionality appears as a strong absorption band, typically observed around 1736 wavenumbers, which is characteristic of aromatic ester compounds. This absorption provides unambiguous confirmation of the ester functional group and helps distinguish the compound from related carboxylic acid or amide derivatives.

The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the ethyl group appear slightly lower in frequency. The presence of the trifluoromethyl group introduces characteristic carbon-fluorine stretching vibrations in the 1100-1300 wavenumber region, providing spectroscopic evidence for this important structural feature. These vibrations are typically strong and sharp, reflecting the high bond strength and distinct vibrational characteristics of carbon-fluorine bonds.

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 303, corresponding to the molecular weight of the compound. The fragmentation pattern provides additional structural information, with characteristic loss of the ethyl group from the ester functionality and subsequent fragmentation of the quinoline core. Base peak assignments in the mass spectrum help confirm the structural integrity and provide insight into the preferred fragmentation pathways of this quinoline derivative.

Electron ionization mass spectrometry generates reproducible fragmentation patterns that serve as molecular fingerprints for compound identification. The molecular ion peak appears with moderate intensity, while fragment ions corresponding to loss of various functional groups provide structural confirmation. The presence of chlorine isotopes creates characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

| Mass Spectrometric Parameter | Value | Reference |

|---|---|---|

| Molecular Ion Peak | 303 m/z | |

| Base Peak | Variable fragments | |

| Isotope Pattern | Chlorine doublet | |

| Fragmentation | Ester and aromatic losses |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound provide detailed three-dimensional structural information that complements spectroscopic data. While specific single-crystal diffraction data for this exact compound may be limited in the current literature, related quinoline derivatives with similar substitution patterns have been extensively studied to understand conformational preferences and solid-state packing arrangements. These studies reveal important insights into the preferred molecular geometries and intermolecular interactions that govern the compound's physical properties.

The quinoline core maintains planarity in most crystallographic structures, with the fused ring system exhibiting minimal deviation from coplanarity. The positioning of the chlorine atom and trifluoromethyl group creates specific steric and electronic environments that influence the overall molecular conformation. The trifluoromethyl group typically adopts orientations that minimize steric clashes while optimizing electronic interactions with the aromatic system.

Conformational analysis reveals that the ethyl ester group can adopt multiple rotational conformations around the carbon-oxygen bond connecting it to the quinoline system. Energy calculations and experimental observations suggest preferred conformations that balance steric interactions with electronic stabilization. The carbonyl group of the ester typically maintains coplanarity with the quinoline system to maximize conjugative interactions, while the ethyl portion may exhibit rotational flexibility.

Intermolecular interactions in the solid state include various non-covalent forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. The chlorine atom can participate in halogen bonding with electron-rich regions of neighboring molecules, while the trifluoromethyl group contributes to dipolar interactions. These intermolecular forces influence the compound's physical properties including melting point, solubility, and crystallization behavior.

The structural integrity of this compound can be confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide complementary information about molecular dynamics and stability, revealing insights into conformational preferences and potential isomerization processes. The presence of multiple electron-withdrawing groups creates a stable electronic configuration that resists unwanted structural rearrangements under normal conditions.

| Structural Feature | Characteristic | Reference |

|---|---|---|

| Quinoline Planarity | Minimal deviation | |

| Ester Conformation | Multiple rotamers | |

| Intermolecular Forces | Halogen bonding, π-π stacking | |

| Structural Integrity | High stability |

Eigenschaften

IUPAC Name |

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGIGQHDHKBPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352388 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-11-6 | |

| Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Chlorination of 3-Carbethoxy-8-trifluoromethyl-4-quinolone

One efficient method involves the chlorination of ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate using phosphorus oxychloride under reflux conditions.

- React 5 g (17.5 mmol) of ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate with 26.8 g (175 mmol, 10 equivalents) of phosphorus oxychloride.

- Stir the mixture under reflux for 12 hours.

- Monitor reaction completion by thin-layer chromatography.

- Cool the reaction mixture and neutralize with 20% sodium hydroxide solution.

- Extract the product with chloroform.

- Evaporate the solvent under reduced pressure.

- Purify the residue by column chromatography using ethyl acetate:hexane (1:4) as eluent.

Two-Step Synthesis from β-(o-Trifluoromethylanilino)-propanoic Acid

A patented method (US4277607A) describes a streamlined process for preparing 4-chloro-8-(trifluoromethyl)quinoline derivatives, which can be adapted for the ethyl carboxylate ester.

Formation of β-(o-trifluoromethylanilino)-propanoic acid

This intermediate can be synthesized from o-trifluoromethylaniline via known synthetic routes.-

- React the acid or its functional derivatives (acid anhydride, acid chloride, or alkyl ester) with a chlorination agent such as phosphorus oxychloride.

- The reaction is performed in the presence of an oxidation agent like iodine, oxygen (air), cupric chloride, or ferric chloride.

- Typical reaction conditions involve heating the mixture to 93–95 °C for 30 minutes to 1 hour.

-

- After reaction completion, the mixture is cooled and treated with sodium bisulfite solution.

- The product precipitates as a gummy suspension, which is filtered, washed, dried, and recrystallized from methanol.

- The process avoids formation of unstable 4-oxo-1,2,3,4-tetrahydroquinoline intermediates.

- Yields of 4-chloro-8-(trifluoromethyl)quinoline are reported around 80% from β-(o-trifluoromethylanilino)-propanoic acid.

- This method is superior to older five-step syntheses, which have lower overall yields (~63% in two steps vs. inferior yields in five steps).

4 Comparative Data Table of Preparation Methods

5 Research Findings and Notes

- The use of phosphorus oxychloride as the chlorination agent is common and preferred due to its effectiveness in replacing hydroxyl groups with chlorine in quinoline systems.

- Iodine as an oxidation agent enhances the chlorination efficiency and yield by maintaining the oxidative environment necessary for the reaction.

- The avoidance of unstable tetrahydroquinoline intermediates reduces side reactions and improves the overall purity and yield.

- The reaction conditions, particularly temperature and time, are critical for optimizing yield and minimizing by-products.

- Purification by recrystallization or chromatography is essential to obtain the product of high purity suitable for further synthetic applications.

6 Summary

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate can be efficiently prepared via:

- Direct chlorination of ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate using phosphorus oxychloride under reflux.

- A two-step process starting from β-(o-trifluoromethylanilino)-propanoic acid involving chlorination with phosphorus oxychloride in the presence of iodine.

Both methods offer high yields (around 76–80%) and high purity products, with the two-step method providing a more streamlined alternative to older multi-step syntheses. The choice of method depends on the availability of starting materials and scale considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Coupling Products: Biaryl or heteroaryl-quinoline compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is primarily utilized as a building block in the synthesis of pharmaceuticals. Its derivatives exhibit various biological activities, making it a potential lead compound for drug development:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating efficacy with minimum inhibitory concentrations (MIC) as low as 12 µg/mL against E. coli .

- Anticancer Properties : Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation. The trifluoromethyl group is believed to play a crucial role in enhancing biological activity by improving metabolic stability .

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its effectiveness against microbial pathogens can be harnessed to protect crops from diseases .

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials such as liquid crystals and dyes. The unique electronic properties conferred by the trifluoromethyl group can enhance the performance of these materials .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions showed enhanced antimicrobial properties compared to their non-substituted counterparts.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| 4-Hydroxy-7-trifluoromethyl-quinoline-3-carboxylic acid | S. aureus | 10 µg/mL |

| 7-Trifluoromethyl-quinoline | P. aeruginosa | 15 µg/mL |

Therapeutic Applications

In another study focusing on anticancer properties, this compound was shown to inhibit the proliferation of several cancer cell lines through specific molecular interactions with enzymes involved in cell growth regulation .

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Positions and Functional Group Comparisons

Key Observations:

- Position 4 : Chloro substituents (as in the target compound) enhance electrophilic reactivity compared to hydroxyl or keto groups, making the compound more suitable for further derivatization .

- Position 8 : The trifluoromethyl group (CF₃) confers superior metabolic stability over halogens like fluorine or bromine, as seen in the target compound’s resistance to enzymatic degradation .

- Position 6 : Bromine or fluorine at this position introduces steric and electronic effects that modulate binding to biological targets, such as DNA gyrase in antibacterial agents .

Physicochemical Properties

- Solubility : The target compound’s logP value (∼3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Hydroxyl analogs (e.g., CAS 23851-84-5) exhibit lower logP (∼1.8), limiting bioavailability .

- Crystal Packing : X-ray studies reveal that the CF₃ group in the target compound participates in weak hydrogen bonding (C–F···H interactions), stabilizing the crystal lattice .

Biologische Aktivität

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (ECQC) is a synthetic compound with a quinoline core structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ECQC, including its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H9ClF3NO2

- Molecular Weight : 307.67 g/mol

- Functional Groups : Chlorine and trifluoromethyl groups enhance its lipophilicity and biological activity.

The presence of these groups is significant as they are known to improve the interaction of the compound with biological targets, potentially leading to enhanced therapeutic effects.

ECQC exhibits various biochemical properties that influence its biological activity:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

- Gene Expression : ECQC can modulate gene expression through interactions with transcription factors and regulatory proteins.

The mechanisms through which ECQC exerts its biological effects are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation. This inhibition can disrupt essential metabolic processes within cells.

- Cell Membrane Interaction : The lipophilic nature of ECQC allows it to penetrate cell membranes effectively, facilitating its interaction with intracellular targets .

Antimicrobial Activity

Research indicates that ECQC possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases. For instance, compounds with similar quinoline structures have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

ECQC has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The exact pathways involved in this anticancer activity are yet to be fully elucidated but may involve apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of ECQC:

- Antimicrobial Efficacy :

-

Anticancer Activity :

- In vitro assays revealed that ECQC significantly reduced the viability of cancer cells at varying concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showcasing its potential as a therapeutic agent in oncology.

Dosage Effects and Toxicity

The biological effects of ECQC are dose-dependent. Lower doses may enhance metabolic activity or promote beneficial cellular responses, while higher doses could lead to cytotoxic effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-response relationship is critical for optimizing therapeutic applications.

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate determined?

- Methodological Answer: The crystal structure is resolved via single-crystal X-ray diffraction (SC-XRD) using a Bruker APEX DUO CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement employs the SHELXTL package, with hydrogen atoms positioned geometrically and thermal parameters constrained. The structure reveals intermolecular interactions (C–H⋯N, C–H⋯F, and π–π stacking) critical for stabilizing the 3D network . Key metrics include a low R-factor (0.035), data-to-parameter ratio (25.8), and anisotropic displacement parameters for non-H atoms.

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed. Ethyl 4-(prop-2-yn-1-yloxy)-8-(trifluoromethyl)quinoline-3-carboxylate reacts with 1-(2,4-dichlorobenzyl) azide in PEG 400/H2O with sodium ascorbate and CuI. Purification via column chromatography (pet ether/ethyl acetate) yields the product, crystallized by slow ethanol evaporation . Reaction monitoring via TLC ensures completion.

Q. What spectroscopic methods confirm the compound’s structure?

- Methodological Answer: Structural confirmation combines ¹H/¹³C NMR for functional group analysis, IR spectroscopy for ester (C=O, ~1700 cm⁻¹) and triazole (C–N, ~1600 cm⁻¹) identification, and mass spectrometry (MS) for molecular ion validation (m/z = 525.31). Elemental analysis ensures purity (>97%) .

Advanced Research Questions

Q. How do trifluoromethyl (CF₃) and chloro substituents influence biological activity?

- Methodological Answer: The CF₃ group at position 8 enhances lipophilicity and metabolic stability, critical for membrane penetration in antimicrobial/anticancer assays. Chlorine at position 4 modulates electronic effects, altering reactivity in nucleophilic substitution. SAR studies compare cytotoxicity (e.g., MCF-7, HePG2 cell lines) with analogs lacking these groups, highlighting their role in potency .

Q. How can crystallographic data discrepancies (e.g., outliers) be resolved during refinement?

- Methodological Answer: Outliers in diffraction data (e.g., high residual electron density) are addressed via iterative refinement in SHELXL. Constraints include isotropic displacement for H atoms and rigid-bond models for methyl groups. Omitted reflections (e.g., (0 14 0)) are excluded, and hydrogen-bond geometry is validated using PLATON .

Q. What strategies optimize regioselectivity in quinoline derivatization?

- Methodological Answer: Regioselectivity in reactions (e.g., ethylation, acylation) is controlled by steric and electronic factors. For example, chloro substituents direct electrophilic attacks to less hindered positions. Reaction conditions (temperature, solvent polarity) are tuned using kinetic vs. thermodynamic control: higher temperatures favor thermodynamically stable products, while polar aprotic solvents enhance nucleophilicity at specific sites .

Q. How can intermolecular interactions be modeled computationally?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonds (C–H⋯N, C–H⋯O) and π–π stacking (centroid distances ~3.7 Å). Software like Mercury or GaussView visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯F interactions = 12% of total surface) .

Contradictions & Resolution

- Synthetic Yield Variability: reports a 32% yield for CuAAC, while similar reactions (e.g., in ) achieve higher yields (~50%). Resolution involves optimizing CuI catalyst loading (10 mol%) and reaction time (24 hrs vs. 12 hrs) .

- Biological Activity Discrepancies: CF₃-substituted derivatives in show antimicrobial activity, while highlights anticancer effects. Contextual factors (assay type, concentration) explain this; follow-up studies should standardize protocols (e.g., MIC vs. IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.